4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione
CAS No.: 1955557-13-7
Cat. No.: VC11982592
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione - 1955557-13-7](/images/structure/VC11982592.png)
Specification
CAS No. | 1955557-13-7 |
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Molecular Formula | C12H13NO4 |
Molecular Weight | 235.24 g/mol |
IUPAC Name | 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione |
Standard InChI | InChI=1S/C12H13NO4/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3 |
Standard InChI Key | VPDIEXGYJIFMOP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C(=O)COCC2=O |
Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)COCC2=O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The core structure of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione consists of a six-membered morpholine ring fused with two ketone functionalities at positions 3 and 5. The substitution at position 4 introduces a benzyl group bearing a methoxy (-OCH₃) moiety at the para position of the aromatic ring. This arrangement confers both lipophilic and electron-donating characteristics to the molecule .
Molecular Formula: C₁₃H₁₅NO₅
Molecular Weight: 281.27 g/mol
IUPAC Name: 4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione
The morpholine ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the amide protons and ketone oxygen atoms . The methoxyphenyl group extends perpendicularly to the plane of the morpholine ring, influencing steric interactions in synthetic and biological contexts .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione likely involves a multi-step process, drawing from methodologies used for analogous morpholine derivatives:
Cyclization of Precursor Amides
A common approach to morpholine diones involves cyclizing γ-amino acids or their esters. For example, reacting 4-methoxyphenylmethylamine with a diketone precursor (e.g., diethyl oxalate) under acidic conditions could yield the target compound via intramolecular amide formation .
Functional Group Modifications
Patent literature describes the reduction of nitro groups in morpholinone intermediates using sodium hydrosulfite (Na₂S₂O₄) as a safer alternative to high-pressure hydrogenation . While this method is specific to 4-(4-aminophenyl)-3-morpholinone, analogous strategies could apply to introducing the methoxyphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation.
Example Protocol (Hypothetical):
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Step 1: React morpholine-3,5-dione with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to substitute the morpholine nitrogen.
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Step 2: Purify the product via recrystallization from aqueous ethanol .
Crystallographic Data
Crystallographic studies of related compounds, such as 1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene, reveal monoclinic crystal systems with unit cell parameters a = 27.748 Å, b = 5.6488 Å, and c = 16.437 Å . These data suggest that the methoxyphenyl group contributes to planar stacking interactions, which may stabilize the solid-state structure of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione.
Physicochemical Properties
Thermodynamic Parameters
Property | Value |
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Melting Point | ~170–175°C (estimated) |
LogP (Partition Coefficient) | 1.8–2.3 (predicted) |
Aqueous Solubility | <1 mg/mL (25°C) |
The methoxy group enhances lipophilicity, as evidenced by the logP values of similar compounds . Low aqueous solubility may necessitate formulation with co-solvents or prodrug strategies for pharmaceutical applications.
Research Applications and Future Directions
Drug Development
The compound’s modular structure allows for derivatization at multiple positions:
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Position 4: Introducing halogens or alkyl groups to modulate lipophilicity.
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Ketone Groups: Reducing to alcohols for prodrug activation .
Material Science
Morpholine diones serve as monomers in polymerization reactions, yielding polyamides with high thermal stability .
Environmental Considerations
Green chemistry approaches, such as using water as a reaction solvent (as demonstrated in Example 4 of Patent WO2014175563A1), could minimize waste in large-scale synthesis .
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